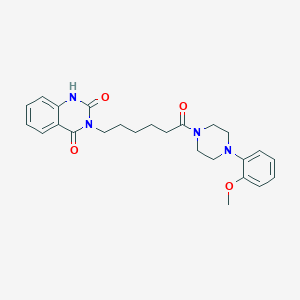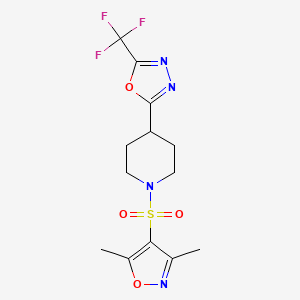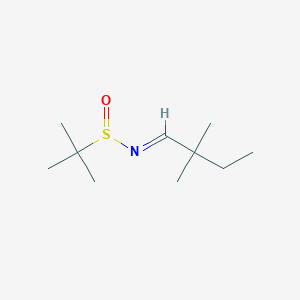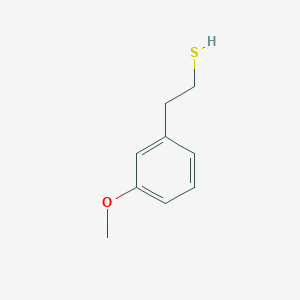
3-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a quinazoline derivative that has been synthesized through a complex process. In
Applications De Recherche Scientifique
Alzheimer’s Disease Inhibition
This compound has been studied for its potential as an inhibitor in the treatment of Alzheimer’s disease. It targets the cholinesterase enzymes, which are crucial in the disease’s pathology. By inhibiting these enzymes, it could help increase acetylcholine levels, which play a vital role in learning, attention, motivation, and memory .
Acetylcholinesterase (AChE) Inhibition
The compound has shown promise as an inhibitor of AChE, which is significant because AChE imbalance is a characteristic of Alzheimer’s disease patients. Effective AChE inhibitors can help manage symptoms related to memory and cognition .
Butyrylcholinesterase (BChE) Inhibition
Similar to AChE, BChE is another enzyme linked with Alzheimer’s disease. Inhibitors of BChE can complement AChE inhibitors, providing a dual approach to treatment. This compound has been identified as a potential dual inhibitor for both AChE and BChE .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound to understand its binding interactions with enzyme active pockets. This is crucial for the development of more effective drugs, as it helps predict how the compound will interact with its target enzymes .
Neurodegeneration Research
The compound’s role in neurodegeneration makes it a valuable tool for understanding the molecular mechanisms behind diseases like Alzheimer’s. Research in this area can lead to new therapeutic strategies for managing neurodegenerative disorders .
Phytochemical Database Inclusion
The compound is listed in databases like IMPPAT, which catalog phytochemicals from Indian medicinal plants and their therapeutic uses. This inclusion signifies its potential relevance in traditional medicine and its therapeutic properties .
Cheminformatics Tools Application
Cheminformatics tools have been employed to compute the physicochemical properties, drug-likeness, and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. This application is essential for advancing natural product-based drug discovery .
Therapeutic Action Mechanism Elucidation
The compound’s inclusion in databases aimed at digitizing traditional medicine information suggests its use in elucidating the mechanistic links between phytochemicals and their therapeutic action. This can accelerate the discovery of new drugs based on natural products .
Propriétés
IUPAC Name |
3-[6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-33-22-12-7-6-11-21(22)27-15-17-28(18-16-27)23(30)13-3-2-8-14-29-24(31)19-9-4-5-10-20(19)26-25(29)32/h4-7,9-12H,2-3,8,13-18H2,1H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFFSLMUVGGJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2873094.png)
![1-(4-fluorobenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2873095.png)
![5-Benzoyl-6-[4-(diethylamino)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2873096.png)

![N-[(1E)-1-[5-(4-bromophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B2873100.png)
![1-[2-(3-Fluorophenyl)ethyl]piperazine](/img/structure/B2873102.png)
![1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2873103.png)
![(E)-ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873106.png)
![8-{3-[(pyridin-3-ylmethyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2873107.png)

![N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide](/img/structure/B2873110.png)
![(4-methylthiophen-2-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2873111.png)
![[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B2873112.png)